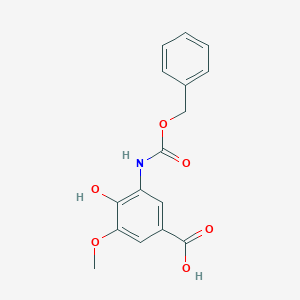

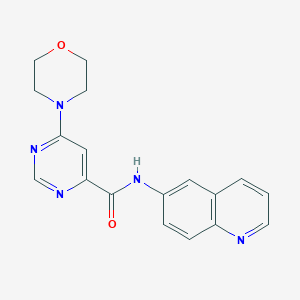

5-chloro-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of the similar compound mentioned above involved the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization of the resulting amide in the presence of KOH . The synthesized thiol then underwent condensation with arylmethyl chlorides and amidomethyl halides to give S- and S, N-substituted triazole derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the similar compound include the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization of the resulting amide in the presence of KOH . The synthesized thiol then underwent condensation with arylmethyl chlorides and amidomethyl halides to give S- and S, N-substituted triazole derivatives .Aplicaciones Científicas De Investigación

Thromboembolic Disease Treatment

This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Thromboembolic diseases are conditions where blood clots form and block blood vessels, which can lead to life-threatening conditions like stroke and heart attack.

Muscarinic Acetylcholine Receptor Agonist

The compound has been used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . This means it can potentially be used in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia, where these receptors play a crucial role.

Kinesin Spindle Protein Inhibitor

It has been used in the synthesis of kinesin spindle protein inhibitors . These inhibitors are being researched for their potential use in cancer treatment, as they can prevent the division of cancer cells.

GABA α2/3 Agonist

The compound has been used in the preparation of GABA α2/3 agonists . These agonists are being studied for their potential use in the treatment of anxiety disorders, as they can enhance the calming effects of GABA neurotransmitters in the brain.

Antimicrobial Potential

Some derivatives of the compound have shown good antimicrobial potential . This suggests that it could be used in the development of new antibiotics to combat resistant bacterial strains.

Factor Xa Inhibitor

The compound has been studied as a Factor Xa inhibitor . Factor Xa is a key enzyme in the blood clotting process, and its inhibitors are used to prevent and treat conditions like deep vein thrombosis and pulmonary embolism.

Propiedades

IUPAC Name |

5-chloro-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO2S/c18-15-6-5-14(23-15)16(21)20-11-17(7-9-22-10-8-17)12-1-3-13(19)4-2-12/h1-6H,7-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXJNPKFKZYDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2813229.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2813232.png)

![Methyl (E)-4-[4-[(4-chlorophenyl)carbamoyl]piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813237.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3,3-difluoropyrrolidine](/img/structure/B2813239.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2813242.png)

![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2813245.png)